Dihydroquinine hydrobromide is a chemical compound derived from dihydroquinine, which is a derivative of quinine, a well-known alkaloid. Dihydroquinine itself has been utilized in various medicinal applications, particularly for its antimalarial properties. The hydrobromide salt form enhances its solubility and bioavailability, making it more effective in therapeutic contexts.
Dihydroquinine hydrobromide can be synthesized from dihydroquinine through the reaction with hydrobromic acid. It is commonly used in pharmaceutical formulations and research due to its pharmacological properties.
Dihydroquinine hydrobromide is classified as an alkaloid and is categorized under antiarrhythmic agents. It exhibits properties that can influence the cardiovascular system, particularly in the modulation of heart rhythm.
The synthesis of dihydroquinine hydrobromide typically involves the following steps:
The reaction conditions such as temperature, concentration of reagents, and duration are crucial for optimizing yield and purity. Generally, the reaction may be conducted at room temperature or slightly elevated temperatures to facilitate solubility and reaction kinetics.
Dihydroquinine hydrobromide can participate in various chemical reactions, including:
The stability of dihydroquinine hydrobromide under different pH conditions is significant for its application in pharmaceuticals. Proper handling and storage conditions are essential to prevent degradation or unwanted reactions.
The mechanism of action of dihydroquinine hydrobromide primarily relates to its effect on ion channels in cardiac tissues. It acts by blocking sodium channels, which helps stabilize cardiac rhythm and prevent arrhythmias.
Studies have shown that compounds similar to dihydroquinine can influence the action potential duration and refractory period in cardiac myocytes, indicating their potential role as antiarrhythmic agents .
Dihydroquinine hydrobromide has several scientific uses:
Dihydroquinine hydrobromide originates from the hydrogenation of quinine, a natural Cinchona alkaloid. Its biosynthesis begins with the condensation of tryptamine (9) and secologanin (8) to form strictosidine (10), the universal precursor of terpene-indole alkaloids [8]. Subsequent enzymatic transformations involve:
Table 1: Key Enzymes in Cinchona Alkaloid Biosynthesis
| Enzyme | Reaction Catalyzed | Stereochemical Outcome |
|---|---|---|
| Strictosidine synthase | Condensation of tryptamine/secologanin | Forms S-configured strictosidine |
| Cinchoninone reductase | Ketone reduction at C-9 | Yields (8R,9S)-dihydroquinine |
| CYP3A4 | Oxidative metabolism (e.g., hydroxylation) | Generates 3-hydroxy metabolites |
CYP3A4, the dominant cytochrome P450 enzyme in human hepatocytes (constituting 14–24% of hepatic CYP450 content), governs the primary oxidative metabolism of dihydroquinine hydrobromide [3] [4]. Its catalytic mechanisms include:
CYP3A4’s activity exhibits profound interindividual variability (>100-fold) due to:
Table 2: CYP3A4-Mediated Drug Interactions with Dihydroquinine Hydrobromide
| Modulator Type | Example Agents | Effect on Dihydroquinine AUC | Clinical Implication |
|---|---|---|---|
| Strong Inhibitor | Ketoconazole, Clarithromycin | Increase by ≥5-fold | Risk of toxicity; avoid co-administration |
| Strong Inducer | Rifampicin, Phenytoin | Decrease by ≥80% | Potential therapeutic failure |
| Moderate Inhibitor | Grapefruit juice, Diltiazem | Increase by 2–4 fold | Require therapeutic monitoring |
Dihydroquinine undergoes biotransformation into several metabolites, each with distinct pharmacokinetic behaviors:
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6